3-Bromo-5-(trifluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[3-bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPBUMXKAQCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247305 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-35-2 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available sources, data on closely related analogues, and established principles of organic chemistry to offer a robust technical profile.

Compound Identification and Structural Elucidation

This compound is a halogenated and fluorinated derivative of phenylacetic acid. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group (-OCF₃), and an acetic acid moiety (-CH₂COOH) at positions 3, 5, and 1, respectively.

Molecular Structure:

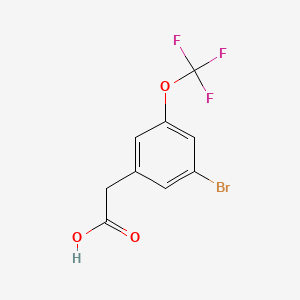

Figure 1: Chemical structure of this compound.

The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the design of novel bioactive compounds.[1] The CAS number for this compound is 1092461-35-2.[2]

Physicochemical Properties

| Property | Value/Expected Value | Source/Analogue |

| Molecular Formula | C₉H₆BrF₃O₃ | [2] |

| Molecular Weight | 299.04 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Expected to be in the range of 80-100 °C | Based on 3-Bromo-5-(trifluoromethoxy)benzoic acid (87-89 °C)[3][] and 4-(trifluoromethoxy)phenylacetic acid (85-88 °C)[1] |

| Boiling Point | > 290 °C (with decomposition) | Inferred from 3-Bromo-5-(trifluoromethoxy)benzoic acid (290.6°C at 760mmHg)[] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. Limited solubility in water. | General property of phenylacetic acids |

| pKa | Expected to be around 4.0-4.5 | Based on phenylacetic acid (pKa ≈ 4.3) and the electron-withdrawing nature of the substituents |

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, published synthetic route for this compound is not currently available. However, a plausible and efficient synthesis can be designed based on established organometallic and cross-coupling methodologies. A potential two-step approach starting from 1,3-dibromo-5-(trifluoromethoxy)benzene is outlined below.

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation: 1,3-Dibromo-5-(trifluoromethoxy)benzene is reacted with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to selectively form the mono-Grignard reagent. The lower reactivity of one bromine due to steric hindrance or electronic effects can favor mono-addition.

-

Allylation: The formed Grignard reagent is then reacted with an allylating agent, such as allyl bromide, to introduce the allyl group onto the aromatic ring. This reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

-

Oxidative Cleavage: The terminal double bond of the resulting allylated intermediate is subjected to oxidative cleavage. This can be achieved through ozonolysis followed by an oxidative workup with hydrogen peroxide, or by using a ruthenium-based oxidation system like ruthenium(III) chloride with sodium periodate.[5] This step cleaves the double bond to form the desired carboxylic acid.

An alternative approach could involve a Palladium-catalyzed Suzuki coupling reaction of a suitable boronic acid derivative with a bromoacetic ester, followed by hydrolysis.[6]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the carboxylic proton is influenced by the electron-withdrawing bromine and trifluoromethoxy substituents on the aromatic ring.

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution, with the directing effects of the substituents influencing the position of incoming electrophiles. The bromine atom also provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further molecular elaboration.

-

Trifluoromethoxy Group: This group is generally stable under most reaction conditions and imparts increased lipophilicity and metabolic stability to the molecule, which are desirable properties in drug candidates.[1][7]

Spectral Characterization (Expected)

While experimental spectra are not publicly available, the expected NMR, IR, and mass spectrometry data can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid group. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the carboxylic acid will appear as a singlet at approximately δ 3.6-3.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbon of the trifluoromethoxy group. The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms.[8]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-O stretching bands. The C-Br and C-F stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (299.04 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be observed.

Applications and Research Interest

Substituted phenylacetic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][9] The unique combination of a bromine atom and a trifluoromethoxy group in this compound makes it a promising scaffold for:

-

Medicinal Chemistry: As a building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active molecules. The trifluoromethoxy group can enhance drug efficacy and pharmacokinetic properties.[7]

-

Materials Science: For the development of novel polymers and functional materials where the properties of halogenation and fluorination can be exploited.

-

Agrochemicals: As a precursor for the synthesis of new herbicides and pesticides.[7]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally similar compounds such as 3-Bromo-5-(trifluoromethoxy)benzoic acid and other halogenated phenylacetic acids, the following precautions are recommended.[3][10]

Hazard Identification:

-

May cause skin irritation (H315).[3]

-

May cause serious eye irritation (H319).[3]

-

May cause respiratory irritation (H335).[3]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive experimental data is currently limited, this guide provides a thorough overview of its expected properties, a plausible synthetic route, and essential safety information based on the analysis of related compounds. Further research into the characterization and reactivity of this molecule is warranted to fully explore its utility.

References

-

Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (URL: [Link])

-

Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])

-

3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. (URL: [Link])

- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (URL: )

-

Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. (URL: [Link])

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. (2021-04-01). (URL: [Link])

-

Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope. (URL: [Link])

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. (URL: [Link])

-

3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. PubChem. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. This compound,(CAS# 1092461-35-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 5. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)phenylacetic acid is a halogenated and ether-linked aromatic carboxylic acid. Its structural complexity, featuring a bromine atom and a trifluoromethoxy group on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group but with dramatically altered electronic properties, offering enhanced metabolic stability and lipophilicity, which are desirable characteristics in drug design. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for this compound, offering valuable insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted at the 1, 3, and 5 positions. The substituents are an acetic acid group (-CH₂COOH), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1821450-32-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₆BrF₃O₃ | Calculated |

| Molecular Weight | 299.04 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis of this compound

The proposed synthesis involves the acid- or base-catalyzed hydrolysis of 2-(3-Bromo-5-(trifluoromethoxy)phenyl)acetonitrile. This method is a classic and reliable transformation in organic chemistry.[2]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of 2-(3-Bromo-5-(trifluoromethoxy)phenyl)acetonitrile

This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized based on laboratory conditions and scale.

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-Bromo-5-(trifluoromethoxy)phenyl)acetonitrile (1.0 equivalent).

-

Add a solution of aqueous sulfuric acid (e.g., 50% v/v) or aqueous sodium hydroxide (e.g., 20% w/v). The choice of acid or base catalysis will depend on the stability of the trifluoromethoxy group under the reaction conditions; acidic hydrolysis is generally preferred for this substrate.

2. Reaction:

-

Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. This may take several hours.

3. Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If basic hydrolysis was used, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid product.

-

If acidic hydrolysis was used, the product may precipitate upon cooling. If not, the product can be extracted with an organic solvent such as ethyl acetate.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining inorganic salts.

4. Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product of high purity.

Applications in Drug Discovery and Development

Substituted phenylacetic acids are important building blocks in the synthesis of a wide range of pharmaceuticals. The unique combination of a bromine atom, which can serve as a handle for further chemical modifications (e.g., cross-coupling reactions), and the metabolically stable, lipophilic trifluoromethoxy group makes this compound a valuable intermediate for the development of novel therapeutic agents. Phenylacetic acid derivatives have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), and the specific substitutions on this molecule could be explored for their potential to modulate various biological targets.[2]

Conclusion

This compound is a specialized chemical compound with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not widely published, its molecular structure and properties can be reliably predicted. Furthermore, a robust and straightforward synthesis can be achieved through the hydrolysis of its commercially available nitrile precursor. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research and development endeavors.

References

-

PubChem. 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. [Link]

Sources

Spectroscopic Analysis of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid: A Technical Guide

This guide provides an in-depth analysis of the spectral data for the compound 3-Bromo-5-(trifluoromethoxy)phenylacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural characterization of this molecule. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to this specific phenylacetic acid derivative.

Introduction

This compound is a substituted aromatic carboxylic acid. The unique combination of a bromine atom, a trifluoromethoxy group, and a phenylacetic acid moiety makes it a compound of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide will provide a detailed examination of its spectral characteristics, offering insights into how each functional group contributes to the overall spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.

Experimental Protocol: Acquiring NMR Spectra

The choice of solvent is a critical first step in preparing an NMR sample. For carboxylic acids like the topic compound, deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a well-defined residual solvent peak. However, the acidic proton of the carboxylic acid can undergo exchange with residual water in the solvent, leading to peak broadening. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice, as it forms stronger hydrogen bonds with the carboxylic acid, resulting in a sharper -COOH proton signal.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Instrumental Parameters:

A standard 400 MHz or 500 MHz NMR spectrometer is typically sufficient for the analysis of this molecule. A standard one-dimensional proton experiment is used for ¹H NMR, and a proton-decoupled carbon experiment is used for ¹³C NMR.

Predicted ¹H NMR Spectral Data

Disclaimer: The following NMR data is predicted using computational algorithms and should be used as a guide for the interpretation of experimental spectra.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Singlet | 1H | Ar-H |

| ~7.5 | Singlet | 1H | Ar-H |

| ~7.4 | Singlet | 1H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂- |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift of around 12.5 ppm. This significant deshielding is characteristic of a carboxylic acid proton due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear as distinct signals in the aromatic region (around 7.4-7.6 ppm). Due to the substitution pattern, they are not expected to show significant coupling to each other, hence appearing as singlets or very narrowly split multiplets. The exact chemical shifts are influenced by the electronic effects of the bromine and trifluoromethoxy substituents.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid group are expected to appear as a sharp singlet around 3.7 ppm. Their chemical shift is influenced by the deshielding effects of both the aromatic ring and the carbonyl group.

Predicted ¹³C NMR Spectral Data

Disclaimer: The following NMR data is predicted using computational algorithms and should be used as a guide for the interpretation of experimental spectra.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~171 | -COOH |

| ~149 | Ar-C-OCF₃ |

| ~136 | Ar-C-CH₂ |

| ~131 | Ar-C-H |

| ~125 | Ar-C-H |

| ~122 | Ar-C-Br |

| ~120 (quartet) | -OCF₃ |

| ~118 | Ar-C-H |

| ~40 | -CH₂- |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, around 171 ppm, due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon attached to the trifluoromethoxy group will be significantly downfield. The carbon bearing the bromine atom will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the combined electronic effects of the substituents.

-

Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear around 40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Acquiring Mass Spectra

Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, especially when coupled with liquid chromatography (LC-MS). ESI allows for the ionization of the molecule with minimal fragmentation, making it ideal for determining the molecular weight. For fragmentation analysis, a harder ionization technique like electron ionization (EI) could be employed, though the compound may require derivatization to increase its volatility.

Sample Preparation for ESI-MS:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Expected Mass Spectrum Data

| m/z (mass-to-charge ratio) | Interpretation |

| 298/300 | [M-H]⁻ (Molecular ion with isotopic pattern for Br) |

| 254/256 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 175 | [M-H-CO₂-Br]⁻ (Loss of CO₂ and Br) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular weight of this compound is 299.04 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a 2 m/z unit separation and roughly equal intensities at m/z 298 and 300.

-

Fragmentation Pattern: A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group as CO₂ (44 Da). This would result in a fragment ion at m/z 254/256. Subsequent loss of the bromine atom would lead to a fragment at m/z 175.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples with minimal preparation.

Sample Preparation for ATR-IR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1150 | Strong | C-F stretch (Trifluoromethoxy group) |

| ~870 | Medium | C-H bend (Aromatic ring) |

| ~680 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1]

-

C=O Stretch: A sharp and very strong absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1600-1470 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the carboxylic acid.

-

C-F Stretches: The trifluoromethoxy group will exhibit strong C-F stretching absorptions, typically in the 1200-1100 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted aromatic ring are expected in the fingerprint region.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear at a lower wavenumber, typically in the 700-600 cm⁻¹ range.

Conclusion

The comprehensive analysis of the predicted NMR, and expected MS and IR spectra provides a robust framework for the structural confirmation of this compound. Each spectroscopic technique offers unique and complementary information, allowing for an unambiguous assignment of the molecule's structure. This guide serves as a valuable resource for scientists working with this compound, providing both the theoretical basis and practical considerations for its spectral characterization.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

Sources

The Trifluoromethoxyphenylacetic Acid Scaffold: A Privileged Motif in Contemporary Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethoxyphenyl group has garnered significant attention. When coupled with a phenylacetic acid core, it forms a scaffold with remarkable potential for diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of trifluoromethoxyphenylacetic acid derivatives. We will delve into their established anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, and explore their emerging potential as antimicrobial and anticancer agents. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a review of the current landscape but also actionable experimental protocols and insights into structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group in medicinal chemistry. It shares the same approximate size as an isopropyl group but offers a unique electronic profile. Unlike the electron-donating methoxy group, the trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and influence ligand-receptor interactions. Furthermore, the high lipophilicity of the -OCF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability. When incorporated into the phenylacetic acid framework, the trifluoromethoxy group can profoundly influence the biological activity of the resulting derivatives, making 4-(trifluoromethoxy)phenylacetic acid a valuable starting material for the synthesis of novel therapeutic agents.[1]

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A primary area of investigation for trifluoromethoxyphenylacetic acid derivatives has been in the development of novel anti-inflammatory agents. The mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[3][4]

The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been a key feature in the design of selective COX-2 inhibitors. For instance, celecoxib, a well-known COX-2 selective inhibitor, features a trifluoromethyl group that contributes to its selectivity.[5] The structure-activity relationship (SAR) of selective COX-2 inhibitors often reveals that a trifluoromethyl or difluoromethyl group at the 3-position of a pyrazole ring provides superior selectivity and potency.[5] This suggests that the electronic and steric properties of these fluorine-containing groups are crucial for optimal binding to the active site of COX-2.

Quantitative Analysis of COX Inhibition

While specific IC50 values for a wide range of trifluoromethoxyphenylacetic acid derivatives are not extensively reported in publicly available literature, data from structurally related compounds provide valuable insights. The following table summarizes the COX inhibitory activity of some relevant compounds.

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Flurbiprofen Amide (Flu-AM4) | - | ~0.1 | - | |

| Trifluoromethyl-pyrazole-carboxamide (3g) | 4.45 | 2.65 | 1.68 | [2] |

| Trifluoromethyl-pyrazole-carboxamide (3d) | 5.61 | 4.92 | 1.14 | [2] |

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Objective: To determine the IC50 values of trifluoromethoxyphenylacetic acid derivatives against ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (GSH)

-

Potassium phosphate buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., celecoxib, indomethacin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer containing heme and GSH.

-

Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and either the test compound (at various concentrations) or vehicle (DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Potential: A New Frontier

Recent research has highlighted the potential of fluorinated compounds, including those with trifluoromethyl and trifluoromethoxy groups, as novel antimicrobial agents.[6][7][8][9] While the exact mechanisms are still under investigation, it is hypothesized that the lipophilic nature of these groups facilitates the penetration of bacterial cell membranes. Once inside, these compounds may disrupt essential cellular processes.

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Some of these compounds were also found to inhibit and eradicate biofilms.[10] Molecular docking studies of some fluorine- and trifluoromethyl-substituted biphenyl derivatives suggest that they may target the Escherichia coli FabH enzyme, which is involved in fatty acid biosynthesis.[6][7]

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of trifluoromethoxyphenylacetic acid derivatives against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compounds dissolved in DMSO

-

Reference antibiotics (e.g., vancomycin, ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the density to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds and reference antibiotics in MHB in the 96-well plates.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Emerging Evidence

The trifluoromethyl group is a common feature in a number of anticancer drugs, and there is growing interest in the anticancer potential of compounds containing the trifluoromethoxyphenylacetic acid scaffold.[11] Phenylacetamide derivatives have been shown to possess anti-proliferative effects on various human cancer cell lines.[12][13][14] The incorporation of fluorine can enhance the anticancer activity of these compounds. For example, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines.[14] Furthermore, 1,3,4-thiadiazole derivatives containing fluorophenyl groups have shown selective cytotoxicity against estrogen-dependent breast cancer cells, possibly through the inhibition of aromatase.[15] More recently, 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell survival and migration.[16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of trifluoromethoxyphenylacetic acid derivatives on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

Reference anticancer drug (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Synthesis Strategies

The synthesis of biologically active derivatives from trifluoromethoxyphenylacetic acid typically involves the modification of the carboxylic acid group, most commonly through the formation of amides.

General Protocol for Amide Synthesis

Objective: To synthesize N-substituted amides of 4-(trifluoromethoxy)phenylacetic acid.

Materials:

-

4-(Trifluoromethoxy)phenylacetic acid

-

Desired amine

-

Coupling agent (e.g., EDC, DCC)

-

Base (e.g., HOBt, DMAP)

-

Anhydrous solvent (e.g., DCM, DMF)

-

Standard work-up and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

-

Activation of Carboxylic Acid: Dissolve 4-(trifluoromethoxy)phenylacetic acid, the coupling agent (e.g., EDC), and a base (e.g., HOBt) in an anhydrous solvent and stir at room temperature.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

A practical synthesis of α-(trifluoromethyl)phenylacetic acid has been reported starting from the cyanohydrin of α,α,α-trifluoroacetophenone.[17] Furthermore, various methods for the synthesis of substituted phenylacetic acids and their derivatives have been described, often employing palladium-catalyzed cross-coupling reactions. The synthesis of 2,4,5-trifluorophenylacetic acid, a key intermediate for the antidiabetic drug sitagliptin, has also been detailed.[18]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of trifluoromethoxyphenylacetic acid derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. Key SAR insights from related fluorinated compounds suggest:

-

Role of Fluorine: The position of fluorine atoms on the phenyl ring can dramatically influence potency. For example, in a series of anti-cryptosporidial agents, a 4-fluoro substituent significantly enhanced activity.[19]

-

Electron-withdrawing vs. Electron-donating Groups: Electron-withdrawing groups on the phenyl ring are often preferred over electron-donating groups for certain biological activities.[19]

-

Amide Substituents: The nature of the substituent on the amide nitrogen is critical for modulating activity and selectivity. For selective COX-2 inhibitors, specific heterocyclic rings and polar groups are often incorporated.[4]

Logical Relationship of SAR

Caption: Logical relationship of Structure-Activity Relationship (SAR).

Future research in this area should focus on the systematic synthesis and evaluation of novel trifluoromethoxyphenylacetic acid derivatives to build a more comprehensive SAR. This will enable the rational design of compounds with enhanced potency and selectivity for specific biological targets.

Pharmacokinetics and ADMET Considerations

For any potential drug candidate, a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential. While specific ADMET data for trifluoromethoxyphenylacetic acid derivatives is limited, some general principles can be applied. The lipophilicity imparted by the trifluoromethoxy group can enhance absorption and cell permeability. However, it may also lead to increased metabolic liability. In silico tools can be valuable for predicting the ADMET properties of novel derivatives early in the drug discovery process.[20][21][22][23][24] In vitro metabolic stability studies using liver microsomes can provide initial insights into the metabolic fate of these compounds.[19]

Conclusion

Trifluoromethoxyphenylacetic acids represent a versatile and promising scaffold in medicinal chemistry. Their derivatives have demonstrated significant potential as anti-inflammatory agents through the inhibition of COX enzymes, and emerging evidence suggests their utility as antimicrobial and anticancer agents. The unique electronic and lipophilic properties of the trifluoromethoxy group provide a powerful handle for fine-tuning the biological activity and pharmacokinetic properties of these compounds. The experimental protocols and SAR insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this important class of molecules. A systematic approach to synthesis, biological evaluation, and ADMET profiling will be crucial for translating the promise of trifluoromethoxyphenylacetic acid derivatives into novel and effective therapies.

References

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (URL: [Link])

-

Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. (URL: [Link])

-

Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. (URL: [Link])

-

TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. (URL: [Link])

- Exploring 4-(Trifluoromethoxy)

-

4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (URL: [Link])

-

Cox 2 inhibitors. (URL: [Link])

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (URL: [Link])

-

Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (URL: [Link])

- 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. (URL: )

-

Practical synthesis of α-(trifluoromethyl)phenylacetic acid. (URL: [Link])

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (URL: [Link])

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (URL: [Link])

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (URL: [Link])

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. (URL: )

-

Important computed ADMET properties and their recommended ranges for orally active drugs. (URL: [Link])

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (URL: [Link])

-

New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (URL: [Link])

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (URL: [Link])

-

Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (URL: [Link])

-

Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (URL: [Link])

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (URL: )

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

-

ADME properties of compounds according to pre-ADMET software. (URL: [Link])

-

Modeling ADMET. (URL: [Link])

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])

-

THE SYNTHESIS OF ANTIINFLAMMATORY &α-(TRIFLUOROMETHYL)ARYLACETIC ACIDS. (URL: [Link])

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (URL: [Link])

-

Refined ADME Profiles for ATC Drug Classes. (URL: [Link])

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (URL: [Link])

-

Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cox 2 inhibitors | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. escholarship.org [escholarship.org]

- 17. Sci-Hub. Practical synthesis of α-(trifluoromethyl)phenylacetic acid / Journal of Fluorine Chemistry, 1996 [sci-hub.st]

- 18. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 19. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to Substituted Phenylacetic Acid Derivatives

Substituted phenylacetic acid derivatives represent a cornerstone in modern chemical and pharmaceutical research. This class of molecules, characterized by a phenyl ring linked to a carboxylic acid moiety via a methylene bridge, serves as a versatile scaffold for developing a wide array of functional molecules. The ability to strategically modify the phenyl ring with various substituents allows for the fine-tuning of their chemical, physical, and biological properties, leading to their widespread use in drug discovery, agriculture, and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, structure-activity relationships, and analytical characterization of these vital compounds.

I. Strategic Synthesis of Substituted Phenylacetic Acid Derivatives

The synthesis of substituted phenylacetic acids is a well-established field, with several robust and versatile methods available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the phenyl ring and the availability of starting materials.

A. Hydrolysis of Benzyl Cyanides: The Classic Approach

One of the most traditional and reliable methods for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This method is advantageous due to the relatively low cost and high availability of a wide range of substituted benzyl cyanides. The hydrolysis can be performed under either acidic or basic conditions.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Substituted Benzyl Cyanide [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted benzyl cyanide (1.0 eq.), concentrated sulfuric acid (3.0 eq.), and water (5.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The substituted phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield the pure substituted phenylacetic acid.

B. Palladium-Catalyzed Carbonylation: A Modern and Efficient Route

For a more direct and often higher-yielding approach, palladium-catalyzed carbonylation of benzyl halides has emerged as a powerful tool.[2] This method utilizes carbon monoxide as the carboxyl source and offers excellent functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Carbonylation of a Substituted Benzyl Chloride [2]

-

Reaction Setup: In a high-pressure autoclave, combine the substituted benzyl chloride (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01 eq.), a phosphine ligand if necessary, a base (e.g., K₂CO₃, 2.0 eq.), and a suitable solvent (e.g., toluene or DMF).

-

Reaction: Seal the autoclave and purge with carbon monoxide gas. Pressurize the reactor with carbon monoxide (typically 10-50 atm) and heat to the desired temperature (usually 80-120 °C) with stirring.

-

Work-up: After the reaction is complete (monitored by pressure drop or TLC analysis of aliquots), cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

-

Isolation: Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system to obtain the pure substituted phenylacetic acid.

C. The Willgerodt-Kindler Reaction: A Unique Rearrangement

The Willgerodt-Kindler reaction provides a unique pathway to phenylacetic acid derivatives starting from aryl ketones. This reaction involves the rearrangement of the carbon skeleton in the presence of sulfur and an amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

Caption: A simplified workflow of the Willgerodt-Kindler reaction.

II. Diverse Applications: From Medicine to Advanced Materials

The functional versatility of substituted phenylacetic acid derivatives has led to their application in a multitude of scientific and industrial fields.

A. Pharmaceutical and Medicinal Chemistry

This is arguably the most significant area of application for this class of compounds. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and felbinac, are based on the phenylacetic acid scaffold.[3] The anti-inflammatory properties of these molecules arise from their ability to inhibit cyclooxygenase (COX) enzymes.

More recently, substituted phenylacetic acids have been investigated as inhibitors of other enzymes and as modulators of various receptors. For instance, they have been explored as CXCR1 inhibitors for inflammatory diseases, endothelin receptor antagonists for cardiovascular conditions, and neuraminidase inhibitors for influenza.[4][5][6]

| Derivative Example | Therapeutic Target/Application | Reference |

| Diclofenac | Cyclooxygenase (COX) Inhibitor (NSAID) | [3] |

| Felbinac | Cyclooxygenase (COX) Inhibitor (NSAID) | [3] |

| Phenylacetic CXCR1 Inhibitors | CXCR1 Receptor Antagonist (Inflammation) | [4] |

| Phenoxyphenylacetic Acid Derivatives | Endothelin Receptor Antagonist (Cardiovascular) | [5] |

| Hydrophobic Phenylacetic Acid Derivatives | Neuraminidase Inhibitor (Antiviral) | [6] |

B. Agrochemicals

Phenylacetic acid itself is a naturally occurring plant auxin, a class of plant hormones that regulate growth and development.[7] This has led to the development of synthetic phenylacetic acid derivatives as plant growth regulators in agriculture.[3] Furthermore, certain derivatives have been developed as pesticides.[8]

C. Materials Science

The rigid phenyl ring and the functional carboxylic acid group make substituted phenylacetic acids attractive building blocks for functional materials. While this area is less explored than their pharmaceutical applications, there is growing interest in their use in the synthesis of novel polymers and liquid crystals. For example, phenylacetylene derivatives can be polymerized to form materials with interesting electronic and optical properties.[9] The ability to introduce specific substituents allows for the tuning of properties such as solubility, thermal stability, and self-assembly behavior, which are crucial for the design of advanced materials.

III. Deciphering the Code: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological or chemical activity is paramount in the design of new functional compounds. For substituted phenylacetic acid derivatives, the nature, position, and number of substituents on the phenyl ring, as well as modifications to the acetic acid side chain, can have a profound impact on their properties.

A key principle in the SAR of many biologically active phenylacetic acid derivatives is the spatial arrangement of hydrophobic and hydrophilic regions, as well as the electronic properties conferred by the substituents. For example, in the case of monoamine oxidase (MAO) inhibitors, the nature and position of substituents on the aromatic ring determine the selectivity for the A and B forms of the enzyme.[1] Hydroxyl substitution tends to favor inhibition of MAO-A, while methoxy substitution at the 4-position leads to selective MAO-B inhibitors.[1]

Caption: The fundamental concept of structure-activity relationships.

Studies on benzoic acid derivatives as α-amylase inhibitors have shown that a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity, while methoxylation at this position has a negative effect.[10][11] This highlights the importance of specific hydrogen bonding interactions in the active site of the enzyme.

IV. Analytical Characterization: Ensuring Purity and Confirming Structure

The rigorous characterization of newly synthesized substituted phenylacetic acid derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. Crucial for confirming the substitution pattern on the phenyl ring. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. For phenylacetic acids, characteristic peaks include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.[12][13][14][15] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. Common fragmentation pathways for phenylacetic acids involve cleavage adjacent to the carbonyl group.[16][17][18][19][20] |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[21][22][23][24] |

V. Conclusion

Substituted phenylacetic acid derivatives are a remarkably versatile and enduring class of molecules. Their amenability to a variety of synthetic modifications has cemented their importance in fields ranging from drug discovery to materials science. A thorough understanding of their synthesis, a creative approach to their application, a systematic exploration of their structure-activity relationships, and a rigorous analytical characterization are the pillars upon which future innovations with this remarkable scaffold will be built.

VI. References

-

Silverman, R. B., & P. A. Zieske (1986). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 29(9), 1840-1846. Available at: [Link]

-

Allegretti, M., et al. (2009). Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4026-4030. Available at: [Link]

-

Cain, M. H., et al. (2000). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 43(5), 900-910. Available at: [Link]

-

Lee, H. W., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Analytical Science and Technology, 24(2), 130-135. Available at: [Link]

-

Cain, M. H., et al. (2000). Selective ET A Antagonists. 5. Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 43(5), 900-910. Available at: [Link]

-

Epling, G. A., & A. Lopes (1977). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society, 99(8), 2700-2704. Available at: [Link]

-

Lv, C., & F. Shi (2023). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Letters in Drug Design & Discovery, 20(7), 821-831. Available at: [Link]

-

Badawi, H. M., & W. Förner (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Available at: [Link]

-

Gaddes, E. J., et al. (2023). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 13(6), 901. Available at: [Link]

-

Stelzer, U. (1997). U.S. Patent No. 5,698,735. Washington, DC: U.S. Patent and Trademark Office. Available at:

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

Badawi, H. M., & W. Förner (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Available at: [Link]

-

Dai, L., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 81(5), 746-756. Available at: [Link]

-

Tang, B. Z., et al. (2010). Synthesis and Functionality of Substituted Polyacetylenes. In Macromolecular Engineering (pp. 1-36). Wiley-VCH. Available at: [Link]

-

Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. Available at: [Link]

-

Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. Available at: [Link]

-

Gaddes, E. J., et al. (2023). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 13(6), 901. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Available at: [Link]

-

Beecham Group Ltd. (1984). U.S. Patent No. 4,461,912. Washington, DC: U.S. Patent and Trademark Office. Available at:

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). IR Absorption Table. Available at: [Link]

-

Wang, Y., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Available at: [Link]

-

Fujisawa Pharmaceutical Co., Ltd. (1980). U.S. Patent No. 4,237,305. Washington, DC: U.S. Patent and Trademark Office. Available at:

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Available at: [Link]

-

Leclerc, G., et al. (1983). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 14(Suppl 2), 27-43. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Kim, Y. C., et al. (2013). Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. Bioorganic & Medicinal Chemistry, 21(9), 2419-2426. Available at: [Link]

-

El-Azhary, R. A., & M. S. Al-Obaid (2001). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Journal of the Chinese Chemical Society, 48(6A), 1051-1056. Available at: [Link]

-

Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Available at: [Link]

-

Max-Planck-Institut für Kohlenforschung. (n.d.). Single Crystal Structure Determination. Available at: [Link]

-

Wölper, C., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2021(4), M1283. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Available at: [Link]

-

Li, B., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5870-5891. Available at: [Link]

Sources

- 1. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www1.udel.edu [www1.udel.edu]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Single Crystal Structure Determination [kofo.mpg.de]

- 24. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetic acid: A Versatile Building Block in Modern Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethoxy)phenylacetic acid is a halogenated and fluorinated derivative of phenylacetic acid. While specific research on this compound is emerging, its structural motifs—a phenylacetic acid core, a bromine atom, and a trifluoromethoxy group—suggest its significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications, drawing insights from analogous, well-studied compounds. The inclusion of the trifluoromethoxy group is particularly notable, as it can enhance metabolic stability and lipophilicity, properties highly sought after in the design of novel therapeutic agents. This document aims to serve as a foundational resource for researchers looking to leverage the unique characteristics of this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₆BrF₃O₂. Its structure features a phenylacetic acid backbone substituted with a bromine atom and a trifluoromethoxy group at the 3 and 5 positions of the phenyl ring, respectively.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 3-Bromo-5-(trifluoromethoxy)benzoic acid[] | 3-Bromo-5-(trifluoromethyl)benzoic acid[2] | 3-(Trifluoromethyl)phenylacetic acid[3] |

| Molecular Formula | C₉H₆BrF₃O₂ | C₈H₄BrF₃O₃ | C₈H₄BrF₃O₂ | C₉H₇F₃O₂ |

| Molecular Weight | 299.04 g/mol | 285.01 g/mol | 269.01 g/mol | 204.15 g/mol |

| Boiling Point | Not available | 290.6°C at 760mmHg | Not available | 238°C at 775Torr |

| Density | Not available | 1.797 g/cm³ | Not available | Not available |

| Melting Point | Not available | Not available | Not available | 76-79°C |

The presence of the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, is expected to significantly influence the compound's properties. It is more lipophilic and metabolically stable than a methoxy group and can act as a weak electron-withdrawing group. These characteristics are highly valuable in drug design for improving pharmacokinetic profiles.

Potential as a Synthetic Intermediate

The primary role of this compound in a research setting is likely as a synthetic intermediate. The carboxylic acid and the bromo-substituted phenyl ring are both reactive handles that can be exploited for the synthesis of more complex molecules.

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve the Arndt-Eistert homologation of the corresponding benzoic acid, 3-Bromo-5-(trifluoromethoxy)benzoic acid, which is commercially available.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation

Caution: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety conditions. Diazomethane (CH₂N₂) is explosive and toxic and should be handled with extreme care by experienced chemists.

-

Acid Chloride Formation: To a solution of 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in dry diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) with gentle stirring. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the disappearance of the acid chloride and the formation of the diazoketone. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wolff Rearrangement: To a mixture of silver(I) oxide (0.1 eq) in deionized water, add the ethereal solution of the diazoketone. Heat the mixture to 50-60°C with vigorous stirring. The rearrangement is typically complete within 1-3 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the silver catalyst. Extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Research Applications

Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, and the unique substitutions on this compound suggest several promising avenues for research.

In Drug Discovery

The trifluoromethoxy group can enhance a molecule's ability to cross cell membranes and can improve its metabolic stability, making this compound an attractive scaffold for the development of new drugs. Phenylacetic acid derivatives have been investigated as anti-inflammatory, analgesic, and anticancer agents.[4][5] The bromo-substituent provides a site for further functionalization, for example, through cross-coupling reactions to build more complex molecular architectures.

Sources

A Technical Guide to Key Starting Materials for the Synthesis of Novel Compounds

Introduction: The Strategic Imperative of Starting Material Selection